1-(Pyrrolidin-2-yl)propan-2-one
Overview
Description
“1-(Pyrrolidin-2-yl)propan-2-one” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The N-propionylated pyrrolidine derivative and chiral auxiliary, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective aldol reactions with benzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Scientific Research Applications
Inhibitory Properties in Biochemistry
1-(Pyrrolidin-2-yl)propan-2-one derivatives have been explored for their deoxyribonuclease I (DNase I) inhibitory properties. Two specific derivatives were found to have IC50 values exceeding that of the control, crystal violet. These compounds are predicted to be non-toxic, with favorable pharmacokinetic profiles including high gastrointestinal absorption and blood-brain barrier permeability. Molecular docking and dynamics simulations indicate that interactions with specific amino acids are crucial for their affinity towards DNase I. This insight is valuable for the discovery of new active inhibitors based on this compound (Ilić et al., 2021).
Thermodynamic Properties in Chemistry
The thermodynamic properties of mixtures involving pyrrolidin-2-one (a related compound to this compound) have been studied. Excess molar enthalpies for mixtures of pyrrolidin-2-one with various alcohols were measured, showing positive values for all mixtures. This research contributes to understanding the specific interactions in these mixtures, which is significant in the field of chemical thermodynamics (Mehta et al., 1997).
Synthesis and Derivatization in Organic Chemistry
The compound's utility in organic synthesis is highlighted by its involvement in the synthesis of various derivatives. For example, the synthesis of 1-(pyridin-4-yl)-3,6-diazahomoadamantane and its derivatives demonstrates the versatility of this compound in creating functionalized compounds. This has implications for the development of novel organic molecules with potential applications in various fields, including medicinal chemistry (Kuznetsov et al., 2010).
Pharmaceutical Research
In pharmacology, derivatives of this compound have been synthesized and tested for their potential antiarrhythmic and antihypertensive effects. The study found several compounds displaying strong activities, suggesting the relevance of these derivatives in developing new therapeutic agents. The pharmacological results and binding studies propose that their effects are related to alpha-adrenolytic properties, particularly significant in addressing cardiovascular disorders (Malawska et al., 2002).
properties
IUPAC Name |
1-pyrrolidin-2-ylpropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7-3-2-4-8-7/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDAGLJUKMNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665800 | |
Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71294-64-9 | |
Record name | 1-(Pyrrolidin-2-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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